- Process and zeolite catalysts for the regioselective acetalization and transacetalization of aldehydes in the manufacture of acetals, Spain, , ,
Cas no 90-87-9 ((1,1-Dimethoxypropan-2-yl)benzene)
90-87-9 structure
Product Name:(1,1-Dimethoxypropan-2-yl)benzene
CAS-Nr.:90-87-9
MF:C11H16O2
MW:180.243543624878
CID:81759
Update Time:2023-11-06
(1,1-Dimethoxypropan-2-yl)benzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1,1-Dimethoxypropan-2-yl)benzene
- 2-phenylpropionaldehyde-dimethyl acetal
- 1,1-dimethoxy-2-phenylpropane
- 2-phenyloropionaldehyde dimethyl acetal
- 2-phenylpropionaldehyde dimethyl acetal
- HYDRATROPIC ALDEHYDE DIMETHYLACETAL, FCC GRADE
- 1,1-difluoroethyl phenyl ether
- 1,2-dimethoxy-2-phenyl propane
- 2-phenylpropanal dimethyl acetal
- Hydratropic aldehyde dimethyl acetall
- NSC 46115
- alpha-Methylphenacetaldehyde dimethyl acetal
- 2-Phenylpropanal dimethylacetal
- (2,2-Dimethoxy-1-methylethyl)benzene (ACI)
- Hydratropaldehyde, dimethyl acetal (6CI, 7CI, 8CI)
- Hydratropic aldehyde dimethyl acetal
- Hydrotropaldehyde dimethyl acetal
- α-Methylphenacetaldehyde dimethyl acetal
-
- Inchi: 1S/C11H16O2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3
- InChI-Schlüssel: UFOUDYPOSJJEDJ-UHFFFAOYSA-N
- Lächelt: O(C(C(C)C1C=CC=CC=1)OC)C
Berechnete Eigenschaften
- Genaue Masse: 180.11500
- Monoisotopenmasse: 180.11503
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 4
- Komplexität: 126
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 18.5
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.4
Experimentelle Eigenschaften
- Dichte: 0.971±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 226.4±0.0 ºC (760 Torr),
- Flammpunkt: 92.2±0.0 ºC,
- Brechungsindex: n20/D 1.493(lit.)
- Löslichkeit: Leicht löslich (4 g/l) (25°C),
- PSA: 18.46000
- LogP: 2.40900
- FEMA: 2888 | 2-PHENYLPROPIONALDEHYDE DIMETHYL ACETAL
(1,1-Dimethoxypropan-2-yl)benzene Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-SAmPLE |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97% | sample |
¥538.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-1kg |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97% | 1kg |
¥4188.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-100g |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97% | 100g |
¥818.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-SAMPLE |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97%, FCC | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-100G |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97%, FCC | 100G |
1118.55 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-1KG |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97%, FCC | 1KG |
5707.3 | 2021-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839728-100g |
(1,1-Dimethoxypropan-2-Yl)benzene |
90-87-9 | 100g |
¥1940.00 | 2024-04-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839728-1000g |
(1,1-Dimethoxypropan-2-Yl)benzene |
90-87-9 | 1000g |
¥9185.00 | 2024-04-26 |
(1,1-Dimethoxypropan-2-yl)benzene Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Ammonium iodide ; 1 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 30 °C; 4.85 h, 30 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 30 °C; 4.85 h, 30 °C
Referenz
- Hypoiodous acid-catalyzed regioselective geminal addition of methanol to vinylarenes: synthesis of anti-Markovnikov methyl acetals, RSC Advances, 2015, 5(90), 73732-73736
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 10 min, -78 °C
1.2 Reagents: Dimethyl sulfide ; -78 °C
1.3 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: p-Toluenesulfonic acid ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Dimethyl sulfide ; -78 °C
1.3 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: p-Toluenesulfonic acid ; -78 °C; -78 °C → rt; overnight, rt
Referenz
- Two-way homologation of aliphatic aldehydes: Both one-carbon shortening and lengthening via the same intermediate, Tetrahedron, 2020, 76(6),
Herstellungsverfahren 4
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , 1-Butyl-3-methylimidazolium tetrafluoroborate , Benzeneacetic acid, α-amino-4-(diphenylphosphino)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 2 h, 5 MPa, 80 °C
Referenz
- Highly effective tandem hydroformylation-acetalization of olefins using a long-life Bronsted acid-Rh bifunctional catalyst in ionic liquid-alcohol systems, Green Chemistry, 2013, 15(11), 3236-3242
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Pyridinium, 3,5-bis(methoxycarbonyl)-1-(phenylmethyl)-, bromide (1:1) Solvents: Methanol ; 25 h, rt
1.2 Reagents: Phenylhydrazine hydrochloride
1.2 Reagents: Phenylhydrazine hydrochloride
Referenz
- Unexpected catalysis: aprotic pyridinium ions as active and recyclable Bronsted acid catalysts in protic media, Organic Letters, 2008, 10(21), 4935-4938
Herstellungsverfahren 8
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate , Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- IPy2BF4-mediated rearrangements of 1,2-difunctionalized compounds and olefins, Chemistry - A European Journal, 2005, 11(20), 5938-5944
Herstellungsverfahren 10
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: 2,6-Pyridinedicarboxylic acid , Borate(1-), tetrafluoro-, iron(2+) (2:1), hexahydrate Solvents: Methanol ; 5 min, rt
1.2 Reagents: Iodobenzene diacetate ; 1 min, rt
1.3 Solvents: Methanol ; 20 h, rt
1.2 Reagents: Iodobenzene diacetate ; 1 min, rt
1.3 Solvents: Methanol ; 20 h, rt
Referenz
- A generalized approach for iron catalyzed chemo- and regioselective formation of anti-Markovnikov acetals from styrene derivatives, Chemical Communications (Cambridge, 2012, 48(28), 3448-3450
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Germanate (Ge9(OH)2O194-), tetrahydrogen, compd. with 1,2-ethanediamine (2:5), d… Solvents: Carbon tetrachloride ; 2 h, 60 - 70 °C
Referenz
- Chiral Germanium Zeotype with Interconnected 8-, 11-, and 11-Ring Channels. Catalytic Properties, Chemistry of Materials, 2004, 16(4), 594-599
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-, scandium(3+) salt (3:2) ; 12 h, 60 °C
Referenz
- A new scandium metal organic framework built up from octadecasil zeolitic cages as heterogeneous catalyst, Chemical Communications (Cambridge, 2009, (17), 2393-2395
Herstellungsverfahren 14
Herstellungsverfahren 15
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Triphenyl phosphite , Rhodium trichloride Solvents: Methanol ; 6 h, 600 psi, 80 °C; 80 °C → rt
Referenz
- Rh(I) or Rh(III) supported on MCM-41-catalyzed selective hydroformylation-acetalization of aryl alkenes: Effect of the additives, Applied Catalysis, 2006, 303(2), 213-220
(1,1-Dimethoxypropan-2-yl)benzene Raw materials
(1,1-Dimethoxypropan-2-yl)benzene Preparation Products
(1,1-Dimethoxypropan-2-yl)benzene Verwandte Literatur
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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